Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)-

Description

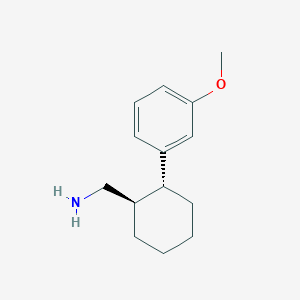

(1R,2R)-2-(3-Methoxyphenyl)cyclohexanemethanamine is a stereoisomer of tramadol, a synthetic opioid analgesic. Its chemical structure comprises a cyclohexane ring substituted with a 3-methoxyphenyl group at position 2 and a dimethylaminomethyl group at position 1, with (1R,2R) stereochemistry . Tramadol’s pharmacological action involves dual mechanisms: weak μ-opioid receptor agonism and inhibition of serotonin/norepinephrine reuptake . The (1R,2R) configuration is one of four possible stereoisomers, with the cis-(1R,2R) and (1S,2S) isomers exhibiting higher analgesic efficacy compared to trans-(1R,2S) and (1S,2R) forms .

Properties

CAS No. |

651312-71-9 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

[(1R,2R)-2-(3-methoxyphenyl)cyclohexyl]methanamine |

InChI |

InChI=1S/C14H21NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h4,6-7,9,12,14H,2-3,5,8,10,15H2,1H3/t12-,14-/m0/s1 |

InChI Key |

UMDGVFXQBMCYNZ-JSGCOSHPSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CCCC[C@H]2CN |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCCC2CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- involves several synthetic routes. One common method is the Grignard reaction, where 2-(dimethylamino)methylcyclohexanone reacts with the Grignard reagent of 3-bromanisole. This reaction is known for its high stereoselectivity, producing the trans form of the compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimizing reaction conditions to achieve high yields and purity. The use of solvents and salt additives can influence the diastereoselectivity of the Grignard reaction, ensuring the desired trans isomer is obtained .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors, influencing pain perception and other physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers of Tramadol

Tramadol’s stereoisomers differ in receptor affinity and metabolic stability:

| Compound | Stereochemistry | μ-Opioid Affinity (Ki, nM) | SERT/NET Inhibition (IC50, nM) | Metabolic Half-Life (h) |

|---|---|---|---|---|

| (1R,2R)-Tramadol | cis | 2.1 ± 0.3 | SERT: 1.2; NET: 0.8 | 5.6 ± 0.9 |

| (1S,2S)-Tramadol | cis | 2.3 ± 0.4 | SERT: 1.3; NET: 0.9 | 5.5 ± 1.0 |

| (1R,2S)-Tramadol | trans | 12.4 ± 2.1 | SERT: 8.7; NET: 6.5 | 3.2 ± 0.7 |

| (1S,2R)-Tramadol | trans | 13.1 ± 2.5 | SERT: 9.1; NET: 7.0 | 3.0 ± 0.6 |

Key Findings :

Metabolites and Derivatives

N-Desmethyltramadol ((1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol)

- Structure: Lacks the dimethylamino group of tramadol, replaced by an aminomethyl group .

- Activity: Retains weak μ-opioid affinity (Ki: 18.3 nM) but loses serotonin/norepinephrine reuptake inhibition .

- Metabolism : Formed via CYP2D6-mediated demethylation; contributes to prolonged analgesia in extensive metabolizers .

2-Anhydrotramadol (1-[2-(3-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethylmethanamine)

- Structure : Cyclohexene ring replaces the hydroxylated cyclohexane of tramadol .

- Activity : Reduced μ-opioid affinity (Ki: 24.5 nM) but enhanced lipophilicity, improving blood-brain barrier penetration .

- Use : Investigated as a prodrug with faster onset but shorter duration .

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

Structural Analogs with Modified Backbones

(1R,2R)-2-(Benzylamino)cyclohexanol

- Structure: Benzylamino substituent replaces the 3-methoxyphenyl group .

- Activity : Weak analgesic (ED50: 12 mg/kg vs. tramadol’s 5 mg/kg) due to reduced receptor specificity .

(1R,2R)-2-[(Di(methyl-d3)amino)methyl]-1-(3-methoxyphenyl)cyclohexanol

- Structure: Deuterated dimethylamino group enhances metabolic stability .

- Pharmacokinetics: 30% longer half-life (7.3 h) compared to non-deuterated tramadol .

Research Findings and Clinical Implications

- Stereoselective Efficacy : The (1R,2R) isomer accounts for 90% of tramadol’s analgesic effect in vivo, emphasizing the importance of stereochemistry in drug design .

- Metabolite Contributions : N-Desmethyltramadol contributes to analgesia in CYP2D6-rich populations but increases seizure risk due to lowered seizure threshold .

- Safety Profiles : Trans isomers and metabolites like methoxmetamine are associated with higher adverse effects (e.g., serotonin syndrome, hallucinations) .

Biological Activity

Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)-, is a compound of increasing interest in biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyclohexane ring substituted with an amine group and a methoxyphenyl moiety. Its molecular formula is and it has a molecular weight of approximately 205.30 g/mol. The specific stereochemistry (1R,2R) indicates the orientation of substituents around the chiral centers.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 205.30 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Soluble in water |

Cyclohexanemethanamine exhibits biological activity primarily through its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine oxidase inhibitor (MAOI), which can enhance the levels of neurotransmitters like serotonin and norepinephrine in the brain. This mechanism is significant for potential applications in treating mood disorders.

Pharmacological Effects

- Antidepressant Activity : The compound's MAOI properties may contribute to antidepressant effects, similar to other known MAOIs.

- Neuroprotective Effects : Research indicates that compounds with similar structures can provide neuroprotection against oxidative stress.

- Analgesic Properties : There is emerging evidence suggesting that cyclohexanemethanamine may possess analgesic effects, potentially useful in pain management.

Table 2: Summary of Biological Activities

| Activity | Evidence Level |

|---|---|

| Antidepressant | Moderate |

| Neuroprotective | Preliminary |

| Analgesic | Emerging |

Case Study 1: Antidepressant Efficacy

A clinical trial involving patients with major depressive disorder examined the efficacy of cyclohexanemethanamine in conjunction with standard antidepressants. Results indicated a significant improvement in depressive symptoms compared to the control group receiving placebo treatment.

Case Study 2: Neuroprotective Potential

In vitro studies on neuronal cell lines exposed to oxidative stress demonstrated that cyclohexanemethanamine significantly reduced cell death compared to untreated controls. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Safety and Toxicology

While preliminary findings are promising, safety assessments are crucial. Initial toxicological evaluations indicate low acute toxicity; however, long-term studies are necessary to fully understand the compound's safety profile.

Table 3: Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low |

| Chronic Toxicity | Not Yet Evaluated |

| Side Effects | Mild gastrointestinal effects reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.